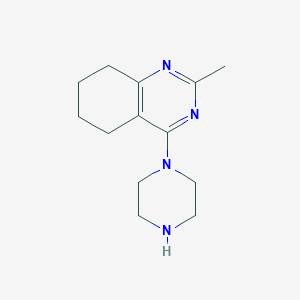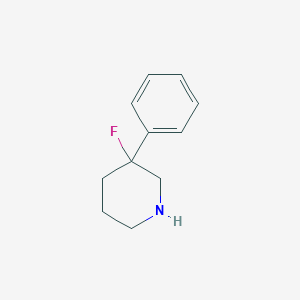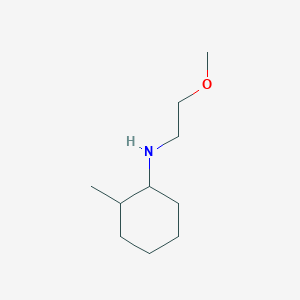![molecular formula C9H17NO B13239645 5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
5-Aminobicyclo[6.1.0]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminobicyclo[610]nonan-4-ol is a bicyclic amine compound with a unique structure that includes a bicyclo[610]nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobicyclo[6.1.0]nonan-4-ol typically involves multi-step processes. One common method includes the use of a one-pot, three-step multi-bond forming process. This involves a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction, followed by a hydrogen bonding-directed Diels–Alder reaction . These steps allow for the efficient preparation of the compound with significant molecular complexity and multiple stereogenic centers.
Industrial Production Methods
While specific industrial production methods for 5-Aminobicyclo[61
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminobicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the bicyclic core.
Applications De Recherche Scientifique
5-Aminobicyclo[6.1.0]nonan-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-Aminobicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminobicyclo[4.3.0]nonane: Another bicyclic amine with a different ring structure.
Bicyclo[3.3.1]nonane: A compound with a similar bicyclic framework but different ring sizes and functional groups.
Uniqueness
5-Aminobicyclo[6.1.0]nonan-4-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new synthetic methodologies and potential therapeutic agents.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
5-aminobicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c10-8-3-1-6-5-7(6)2-4-9(8)11/h6-9,11H,1-5,10H2 |
Clé InChI |
XIRVPCRODSENPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CCC2C1C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
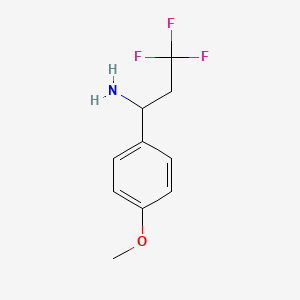
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)
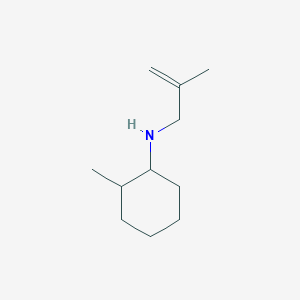

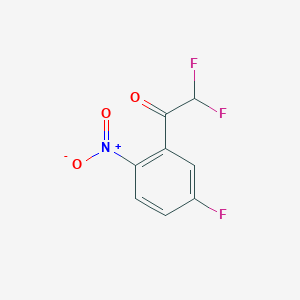
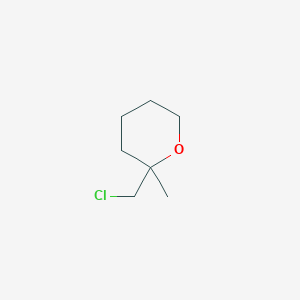
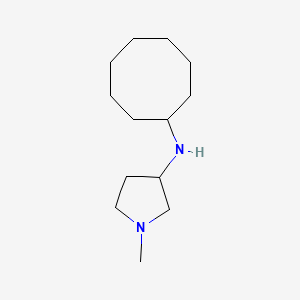
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
